(4-benzylpiperidin-1-yl)(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-benzylpiperidin-1-yl)(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H23FN4O and its molecular weight is 378.451. The purity is usually 95%.
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Scientific Research Applications
Catalyst and Solvent-free Synthesis
A study developed an efficient approach for the regioselective synthesis of heterocyclic amides, using a catalyst- and solvent-free condition, which could serve as strategic intermediates for further chemical transformations. This process involved microwave-assisted Fries rearrangement and was supported by theoretical studies, demonstrating potential applications in the synthesis of complex organic compounds (Moreno-Fuquen et al., 2019).
Synthesis and Biological Activity
Research into the synthesis and evaluation of triazole analogues of piperazine revealed their significant antibacterial activity against various human pathogenic bacteria. This suggests their potential as a basis for developing new antibacterial agents (Nagaraj et al., 2018).
CAN-mediated Rearrangement
Another study focused on the synthesis of meperidine analogs through CAN-mediated rearrangement of 4-benzhydrylidenepiperidines, illustrating a method to create compounds potentially useful in pharmacological contexts (Chang et al., 2006).
Structural and Theoretical Analysis
A paper detailed the synthesis, crystal structure, and DFT study of certain boric acid ester intermediates, emphasizing the importance of crystallographic and conformational analyses in understanding the properties of novel compounds, which could be pivotal in materials science and chemistry (Huang et al., 2021).
Development of Inhibitors
Research into the development and characterization of endocannabinoid hydrolase inhibitors highlighted the potential therapeutic applications of these compounds in treating diseases related to the endocannabinoid system (Morera et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit key enzymes and interact with various receptors, leading to a range of biological effects .
Biochemical Pathways
Similar compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
Similar compounds have shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-16-13-19(7-8-20(16)23)27-15-21(24-25-27)22(28)26-11-9-18(10-12-26)14-17-5-3-2-4-6-17/h2-8,13,15,18H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOKLSWJIZQWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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